molecular formula C15H9N3O B8788635 4-cyano-N-(4-cyanophenyl)benzamide

4-cyano-N-(4-cyanophenyl)benzamide

Cat. No. B8788635
M. Wt: 247.25 g/mol
InChI Key: FPKHJVFTOAXWJX-UHFFFAOYSA-N
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Patent
US05232937

Procedure details

13.1 g (0.13 moles) of triethylamine were added to a solution of 14.2 g (0.12 moles) of 4-aminobenzonitrile in 100 ml of tetrahydrofuran and the temperature was then kept at about 5° C. and 20 g (0.12 moles) of 4-cyanobenzoyl chloride were added dropwise. The mixture was left to react for 12 h under agitation. The solvent was evaporated, the residue was taken up with H2O and the precipitate formed was filtered. The precipitate was washed with dilute HC1, a 10% solution of bicarbonate and again with H2O.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[NH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.[C:17]([C:19]1[CH:27]=[CH:26][C:22]([C:23](Cl)=[O:24])=[CH:21][CH:20]=1)#[N:18]>O1CCCC1>[C:13]([C:12]1[CH:15]=[CH:16][C:9]([NH:8][C:23](=[O:24])[C:22]2[CH:26]=[CH:27][C:19]([C:17]#[N:18])=[CH:20][CH:21]=2)=[CH:10][CH:11]=1)#[N:14]

Inputs

Step One
Name
Quantity
13.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
14.2 g
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then kept at about 5° C.
WAIT
Type
WAIT
Details
The mixture was left
CUSTOM
Type
CUSTOM
Details
to react for 12 h under agitation
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
The precipitate was washed with dilute HC1

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(C=C1)NC(C1=CC=C(C=C1)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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